(R)-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hcl
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Overview
Description
®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-3-fluoropyridine and ®-1-ethanamine.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hydrochloride may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: It may be used in studies involving enzyme inhibition or receptor binding.
Medicine
Drug Development:
Industry
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine
- (S)-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine
- 1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine
Uniqueness
®-1-(5-Chloro-3-fluoropyridin-2-YL)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms on the pyridine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H9Cl2FN2 |
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Molecular Weight |
211.06 g/mol |
IUPAC Name |
(1R)-1-(5-chloro-3-fluoropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H8ClFN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
GFTKPZSXCLYPIL-PGMHMLKASA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=N1)Cl)F)N.Cl |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)F)N.Cl |
Origin of Product |
United States |
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